

# O-Demethylpaulomycin A: A Technical Overview of its Molecular Characteristics

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## Compound of Interest

Compound Name: O-Demethylpaulomycin A

Cat. No.: B15565469

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**O-Demethylpaulomycin A** is a derivative of the paulomycin family of antibiotics. Paulomycins are complex glycosidic antibiotics produced by various strains of Streptomyces. They exhibit activity primarily against Gram-positive bacteria[1]. The structural modification of O-demethylation, the removal of a methyl group from an oxygen atom, can significantly impact the biological activity and pharmacokinetic properties of the parent compound. This technical guide provides a detailed summary of the molecular weight and composition of **O-Demethylpaulomycin A**, derived from its parent compound, Paulomycin A.

## Molecular Composition and Weight

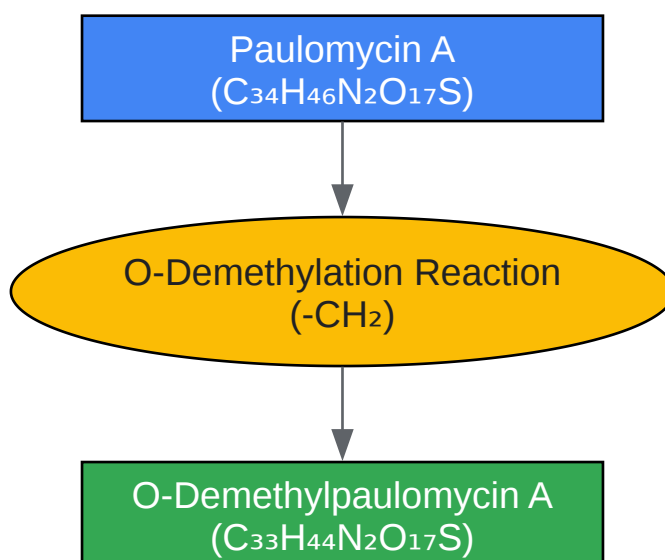
Direct experimental data for **O-Demethylpaulomycin A** is not widely published. However, its molecular formula and weight can be precisely determined by understanding the structure of Paulomycin A and the chemical consequence of an O-demethylation reaction. Paulomycin A has a molecular formula of  $C_{34}H_{46}N_2O_{17}S$ [2]. The O-demethylation process involves the removal of a methyl group ( $-CH_3$ ) and its replacement with a hydrogen atom ( $-H$ ), resulting in a net loss of a  $CH_2$  group.

This leads to the deduced molecular formula for **O-Demethylpaulomycin A**:  $C_{33}H_{44}N_2O_{17}S$ . Interestingly, this molecular formula is identical to that of Paulomycin B[3]. This suggests that **O-Demethylpaulomycin A** and Paulomycin B are isomers. The calculated molecular properties are summarized in the table below.

Property	Value	Notes
Molecular Formula	C <sub>33</sub> H <sub>44</sub> N <sub>2</sub> O <sub>17</sub> S	Deduced from the molecular formula of Paulomycin A (C <sub>34</sub> H <sub>46</sub> N <sub>2</sub> O <sub>17</sub> S) by subtracting one carbon and two hydrogen atoms (a CH <sub>2</sub> group) to account for the O-demethylation. This formula is identical to that of Paulomycin B[2][3].
Molecular Weight	772.77 g/mol	Calculated based on the deduced molecular formula. This value corresponds to the known molecular weight of Paulomycin B[3][4].
Elemental Composition	Carbon (C): 51.28% Hydrogen (H): 5.74% Nitrogen (N): 3.62% Oxygen (O): 35.19% Sulfur (S): 4.15%	Calculated based on the atomic weights of the constituent elements in the deduced molecular formula.
Parent Compound	Paulomycin A	Paulomycin A has a molecular formula of C <sub>34</sub> H <sub>46</sub> N <sub>2</sub> O <sub>17</sub> S and a molecular weight of approximately 786.8 g/mol [2].

## Logical Relationship: Derivation from Paulomycin A

The relationship between Paulomycin A and **O-Demethylpaulomycin A** is a straightforward chemical transformation. This process is fundamental in medicinal chemistry for creating derivative compounds with potentially improved therapeutic properties.



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**Caption:** Derivation of **O-Demethylpaulomycin A** from Paulomycin A.

## Experimental Protocols

While specific experimental protocols for **O-Demethylpaulomycin A** are not detailed in the available literature, standard microbiological and analytical methods would be employed to characterize and evaluate this compound. Below is a representative protocol for determining the antibacterial efficacy of a novel antibiotic derivative.

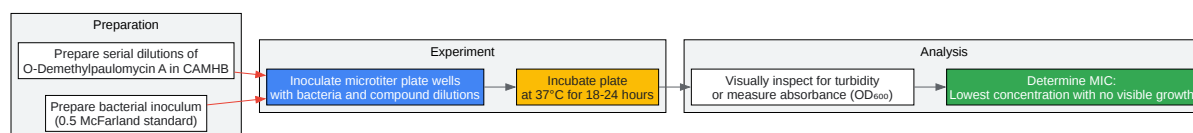
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method to assess the in vitro antibacterial activity of **O-Demethylpaulomycin A**.

1. Objective: To determine the lowest concentration of **O-Demethylpaulomycin A** that visibly inhibits the growth of a specific bacterial strain (e.g., *Staphylococcus aureus*).
2. Materials:
  - **O-Demethylpaulomycin A** (stock solution of known concentration, e.g., 1 mg/mL in a suitable solvent like DMSO).
  - Sterile 96-well microtiter plates.

- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial strain for testing (e.g., *Staphylococcus aureus* ATCC 29213).
- Spectrophotometer.
- Sterile pipette tips and multichannel pipettes.
- Incubator (37°C).

### 3. Experimental Workflow:



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**Caption:** Workflow for MIC Determination.

### 4. Procedure:

- **Inoculum Preparation:** A colony of the test bacterium is used to inoculate CAMHB and incubated until it reaches the logarithmic growth phase. The culture is then diluted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately  $1.5 \times 10^8$  CFU/mL. This is further diluted to achieve a final concentration of  $5 \times 10^5$  CFU/mL in the test wells.
- **Compound Dilution:** A two-fold serial dilution of the **O-Demethylpaulomycin A** stock solution is performed across the wells of the 96-well plate using CAMHB. This creates a gradient of decreasing compound concentrations.

- Controls:
  - Positive Control: Wells containing CAMHB and the bacterial inoculum, but no compound.
  - Negative Control: Wells containing only CAMHB to check for sterility.
- Inoculation: The diluted bacterial suspension is added to each well (except the negative control), resulting in a final volume of 100  $\mu$ L per well.
- Incubation: The plate is incubated at 37°C for 18 to 24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of **O-Demethylpaulomycin A** at which there is no visible growth (turbidity) of the bacteria. This can be confirmed by measuring the optical density at 600 nm (OD<sub>600</sub>).

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